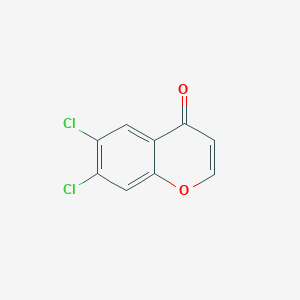![molecular formula C8H11N3O4 B11889693 2-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)ethanol](/img/structure/B11889693.png)
2-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)ethanol is a heterocyclic compound that features an imidazo[2,1-b][1,3]oxazine ring system. This compound is of interest due to its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its unique structure, which includes a nitro group and an ethanol moiety, makes it a versatile molecule for various chemical reactions and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)ethanol typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]oxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable diamine with a dihaloalkane can form the imidazo[2,1-b][1,3]oxazine ring.
Ethanol Substitution: The final step involves the substitution of an appropriate leaving group with an ethanol moiety, which can be achieved using ethanol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. Additionally, the use of safer nitrating agents and environmentally friendly solvents would be considered to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The ethanol moiety can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium dithionite, or iron powder with acetic acid.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazo[2,1-b][1,3]oxazine derivatives.
Aplicaciones Científicas De Investigación
2-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Pathways Involved: The compound can induce oxidative stress and damage cellular DNA, proteins, and lipids, leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol: Similar structure but with a hydroxyl group instead of an ethanol moiety.
(S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol: An enantiomer with potential different biological activities.
Uniqueness
2-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)ethanol is unique due to its specific combination of a nitro group and an ethanol moiety, which provides distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C8H11N3O4 |
|---|---|
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
2-(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)ethanol |
InChI |
InChI=1S/C8H11N3O4/c12-4-2-6-1-3-10-5-7(11(13)14)9-8(10)15-6/h5-6,12H,1-4H2 |
Clave InChI |
WLQVCGBLMLWGED-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C=C(N=C2OC1CCO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


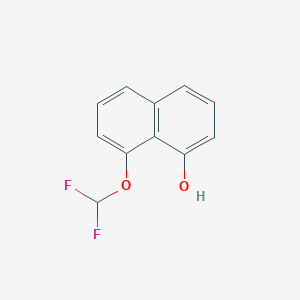

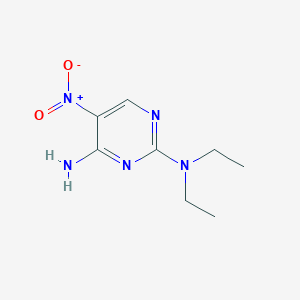
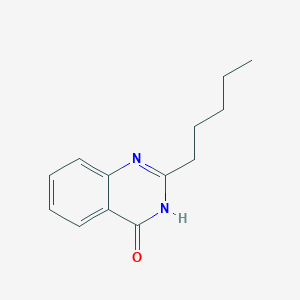
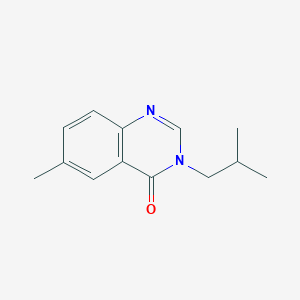

![2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11889662.png)
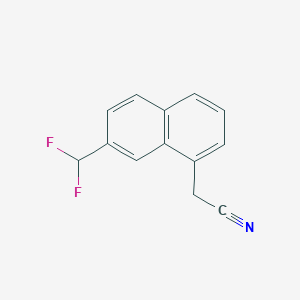


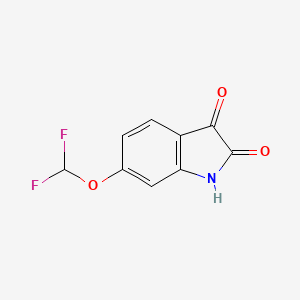
![2-Methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B11889702.png)
